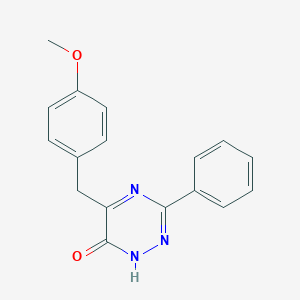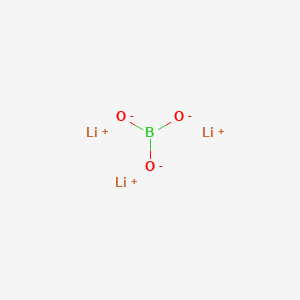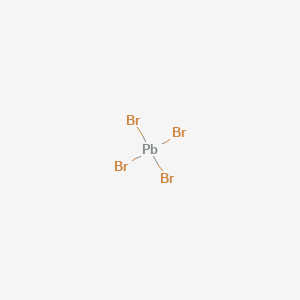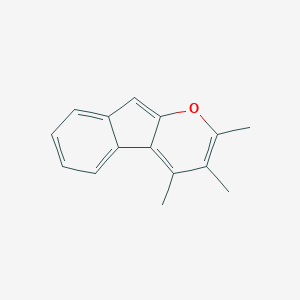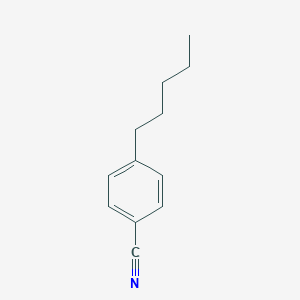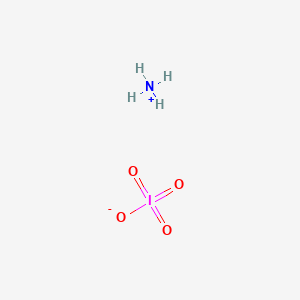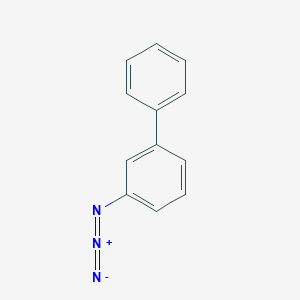
Tellurium-131
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurium-131 is a radioisotope of tellurium with a half-life of 25 minutes. It is commonly used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
Tellurium-131 has numerous applications in scientific research. One of its primary uses is in the field of nuclear medicine, where it is used in the diagnosis and treatment of various medical conditions. It is also used in the study of protein-protein interactions, as well as in the analysis of biomolecules such as DNA and RNA.
Mécanisme D'action
Tellurium-131 works by emitting gamma rays, which can be detected using specialized imaging equipment. This allows researchers to track the movement of the isotope within biological systems and gain a better understanding of its behavior and effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Tellurium-131 depend on the specific application and context in which it is used. In nuclear medicine, for example, it may be used to target and destroy cancer cells. In the study of protein-protein interactions, it may be used to label specific proteins and track their movement within cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Tellurium-131 is its short half-life, which allows for rapid imaging and analysis. However, its short half-life also limits its use in certain applications, as it may not provide enough time for researchers to observe and analyze the effects of the isotope.
Orientations Futures
There are numerous future directions for the use of Tellurium-131 in scientific research. One potential area of focus is in the study of protein-protein interactions, where it may be used to develop new therapies for a variety of diseases. Additionally, it may be used in the development of new imaging techniques for the detection and diagnosis of medical conditions. Overall, the unique properties and applications of Tellurium-131 make it a valuable tool for scientific research in a variety of fields.
Méthodes De Synthèse
Tellurium-131 is typically produced through the irradiation of natural tellurium-130 with neutrons. This process results in the production of Tellurium-131 through the reaction Te-130 (n, γ) Te-131. The resulting Tellurium-131 can then be separated and purified for use in scientific research.
Propriétés
Numéro CAS |
14683-12-6 |
|---|---|
Nom du produit |
Tellurium-131 |
Formule moléculaire |
Te |
Poids moléculaire |
130.908522 g/mol |
Nom IUPAC |
tellurium-131 |
InChI |
InChI=1S/Te/i1+3 |
Clé InChI |
PORWMNRCUJJQNO-AKLPVKDBSA-N |
SMILES isomérique |
[131Te] |
SMILES |
[Te] |
SMILES canonique |
[Te] |
Synonymes |
Tellurium-131 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



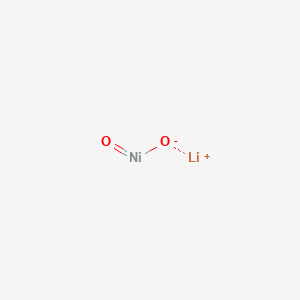
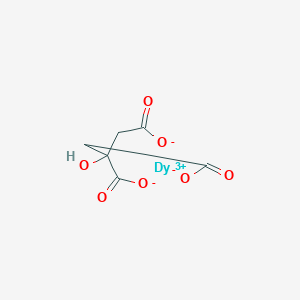

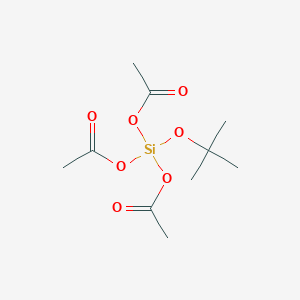
![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)

